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Get Quote

Introduction Acid Phosphatase 1 (ACP1), also known as Low Molecular Weight Protein

Tyrosine Phosphatase (LMW-PTP), is a cytosolic enzyme that plays a crucial role in cellular

signaling pathways. It is involved in the regulation of cell growth, differentiation, and

metabolism through the dephosphorylation of tyrosine-phosphorylated proteins. The expression

of ACP1 is polymorphic, with different alleles (like ACP1a, ACP1b, and ACP1c) resulting in

protein isoforms with varying enzymatic activities. This protocol details a general method for the

recombinant production of human ACP1 in an E. coli expression system, a foundational

technique for producing sufficient quantities of the protein for structural and functional studies.

Target Audience This guide is intended for researchers, scientists, and professionals in the

fields of biochemistry, molecular biology, and drug development who require purified ACP1 for

their studies.

Quantitative Data Summary The following tables summarize typical quantitative data expected

from the recombinant expression and purification of ACP1. Actual results may vary depending

on the specific isoform, expression construct, and laboratory conditions.

Table 1: Typical Yields at Different Stages of Purification
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Purification
Step

Total
Protein
(mg)

ACP1
Activity
(Units)

Specific
Activity
(U/mg)

Yield (%)
Purification
Fold

Crude Cell

Lysate
200 4000 20 100 1

Affinity

Chromatogra

phy

15 3600 240 90 12

Ion Exchange

Chromatogra

phy

10 3200 320 80 16

Size

Exclusion

Chromatogra

phy

8 3000 375 75 18.75

Table 2: Characterization of Purified ACP1

Parameter Value

Molecular Weight (SDS-PAGE) ~18 kDa

Purity (SDS-PAGE/Densitometry) >95%

pI (Isoelectric Point) 4.7 - 5.1 (isoform dependent)

Extinction Coefficient (280 nm) 1.4 (mg/mL)⁻¹ cm⁻¹ (calculated)

Optimal pH for Activity 4.5 - 5.5

Experimental Protocols
Gene Synthesis and Cloning
The coding sequence for the desired human ACP1 isoform (e.g., corresponding to the ACP1b
allele) is synthesized and codon-optimized for E. coli expression. The gene is then cloned into
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a suitable expression vector, such as pET-28a(+), which allows for the expression of the protein

with an N-terminal Hexa-histidine (6xHis) tag for affinity purification.

Methodology:

Gene Synthesis: Obtain the synthetic gene encoding the target ACP1 isoform.

Vector and Insert Preparation: Digest both the expression vector (e.g., pET-28a(+)) and the

synthesized gene with appropriate restriction enzymes (e.g., NdeI and XhoI).

Ligation: Ligate the digested ACP1 gene into the prepared vector using T4 DNA ligase.

Transformation: Transform the ligation product into a competent cloning strain of E. coli (e.g.,

DH5α) and select for positive clones on LB agar plates containing the appropriate antibiotic

(e.g., kanamycin).

Sequence Verification: Isolate the plasmid DNA from positive clones and verify the sequence

of the ACP1 insert by Sanger sequencing.

Recombinant Protein Expression
The verified expression plasmid is transformed into a suitable E. coli expression strain (e.g.,

BL21(DE3)).

Methodology:

Transformation: Transform the ACP1 expression plasmid into competent E. coli BL21(DE3)

cells.

Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the selection

antibiotic and grow overnight at 37°C with shaking.

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow

at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

Induction: Cool the culture to 18-25°C and induce protein expression by adding Isopropyl β-

D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
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Incubation: Continue to incubate the culture for 16-20 hours at the lower temperature with

shaking.

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell

pellet can be stored at -80°C until further use.

Protein Purification
A multi-step chromatography process is used to purify the recombinant ACP1.

Methodology:

Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl,

10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

Collect the supernatant.

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-

equilibrated with lysis buffer. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300

mM NaCl, 20 mM imidazole). Elute the His-tagged ACP1 protein with elution buffer (50 mM

Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

Ion Exchange Chromatography (Optional): For higher purity, dialyze the eluted fractions

against a low salt buffer (e.g., 20 mM MES pH 6.0, 50 mM NaCl) and load onto a cation

exchange column (e.g., Mono S). Elute with a linear salt gradient (e.g., 50 mM to 1 M NaCl).

Size Exclusion Chromatography: Concentrate the purified fractions and load onto a size

exclusion chromatography column (e.g., Superdex 75) equilibrated with a suitable storage

buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to obtain the final purified

protein.

Purity Analysis: Analyze the purity of the final protein sample by SDS-PAGE.

Visualizations
Signaling Pathway
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Caption: ACP1 negatively regulates growth factor signaling by dephosphorylating activated

receptor tyrosine kinases.

Experimental Workflow
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1. Gene Synthesis & Cloning
(ACP1 into pET vector)

2. Transformation
(into E. coli BL21(DE3))

3. Protein Expression
(IPTG Induction)

4. Cell Harvesting
(Centrifugation)

5. Cell Lysis & Clarification
(Sonication & Centrifugation)

6. Affinity Chromatography
(Ni-NTA)

7. Further Purification
(Ion Exchange / Size Exclusion)

8. Analysis & Storage
(SDS-PAGE, Activity Assay)

Click to download full resolution via product page

Caption: Workflow for recombinant production and purification of ACP1.
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To cite this document: BenchChem. [Application Note: Recombinant Production of Human
Acid Phosphatase 1 (ACP1)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15607753/docs#application-note-recombinant-
production-of-human-acid-phosphatase-1-acp1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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